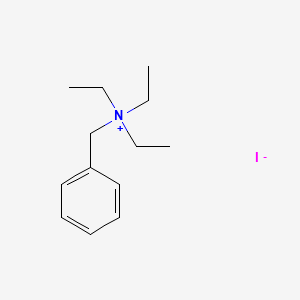

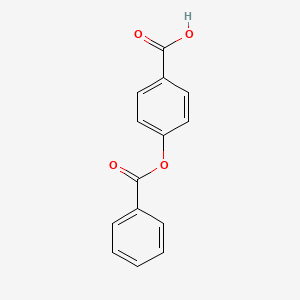

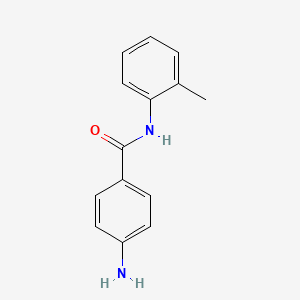

![molecular formula C9H14O2 B1266225 ビシクロ[2.2.2]オクタン-1-カルボン酸 CAS No. 699-55-8](/img/structure/B1266225.png)

ビシクロ[2.2.2]オクタン-1-カルボン酸

概要

説明

Synthesis Analysis

The synthesis of bicyclo[2.2.2]octane-1-carboxylic acid derivatives involves various chemical strategies, including the Pauson-Khand reaction, which is a notable method for constructing bicyclic skeletons. For instance, ε-amino acids based on the bicyclic skeleton are prepared from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone, showcasing the adaptability of bicyclic frameworks in synthesizing complex molecules (Sung Jin Yeo et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives reveals the influence of substituents on its chemical properties. For example, substituent effects on the acidity of these compounds have been evaluated, indicating how structural modifications can alter their chemical behavior (O. Exner & S. Böhm, 2002).

Chemical Reactions and Properties

Bicyclo[2.2.2]octane-1-carboxylic acid participates in various chemical reactions, illustrating its versatility. It has been used in the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands for asymmetric synthesis, highlighting its potential in enantioselective reactions (Yusuke Otomaru et al., 2005).

Physical Properties Analysis

The physical properties of bicyclo[2.2.2]octane-1-carboxylic acid, such as solubility and thermal stability, are crucial for its application in material science. Polyimides derived from its tetracarboxylic dianhydrides exhibit excellent solubility and thermal stability, making them suitable for high-performance materials (Toshihiko Matsumoto & T. Kurosaki, 1997).

Chemical Properties Analysis

The chemical properties, such as acidity and reactivity, of bicyclo[2.2.2]octane-1-carboxylic acid derivatives, are significantly influenced by their molecular structure. Studies on substituent effects and inductive effects provide insights into the chemical behavior of these compounds, aiding in the design of molecules with desired reactivity and stability (K. B. Wiberg, 2002).

科学的研究の応用

エナンチオ選択的合成

“ビシクロ[2.2.2]オクタン-1-カルボン酸”は、ビシクロ[2.2.2]オクタン-1-カルボン酸エステルのエナンチオ選択的合成に使用されてきました . このプロセスは、金属フリー、穏和、操作が簡単な条件下で、優れたエナンチオ選択性で、幅広いビシクロ[2.2.2]オクタン-1-カルボン酸エステルを良好から優れた収率で迅速に得ることを可能にします .

天然物のコア構造

ビシクロ[2.2.2]オクタンは、アチサン類やエント-アチサン類、アチシン型、デヌダチン型、ダフマニジン型アルカロイドなどの無数の天然物に見られる特権的な構造を表しています . また、あるタイプの分子ローターのコアユニットでもあります .

抗生物質研究

プラテンシン、マオエクリスタルV、クロトグウジン、クロトバリンなど、いくつかの生物学的に重要な分子は、この二環式構造を特徴としています . 特に、抗生物質プラテンシンは、近年最も注目されている天然物の1つとなっています .

創薬

プラテンシンのin vivoでの有効性が低いことから、臨床薬としての使用は妨げられており、そのため、さらなる生物学的評価のためのアナログの調達が必要となっています . ビシクロ[2.2.2]オクタン-1-カルボン酸は、これらのアナログの合成に使用することができます .

金属有機構造体(MOF)

ビシクロ[2.2.2]オクタン-1-カルボン酸は、金属有機構造体(MOF)の開発に使用されてきました . これらのMOFは、固体溶媒として使用することができます .

診断アッセイ製造

Safety and Hazards

将来の方向性

作用機序

Target of Action

Bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound that is used in the synthesis of a wide range of other compounds It’s known that it’s used as a key intermediate in the synthesis of various natural products .

Mode of Action

The compound interacts with its targets through a process known as a tandem reaction . This reaction allows for the rapid synthesis of a wide range of bicyclo[2.2.2]octane-1-carboxylates . The process is highly enantioselective and is mediated by an organic base .

Biochemical Pathways

The specific biochemical pathways affected by bicyclo[22The compound is known to be involved in the synthesis of various natural products, including atisanes, ent-atisanes, atisine-, denudatine-, and daphmanidin-type alkaloids .

Result of Action

The result of the action of bicyclo[2.2.2]octane-1-carboxylic acid is the synthesis of a wide range of other compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of bicyclo[2.2.2]octane-1-carboxylic acid can be influenced by various environmental factors. For instance, the tandem reaction used in the synthesis of other compounds is performed under metal-free, mild, and operationally simple conditions . .

特性

IUPAC Name |

bicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNFICOCZAPAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220184 | |

| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

699-55-8 | |

| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD2HS8EZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

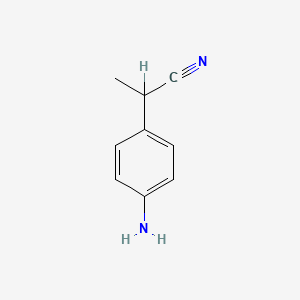

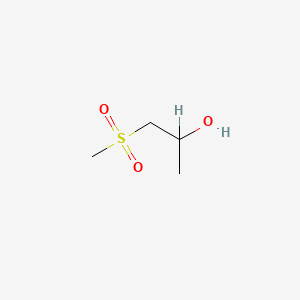

![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)

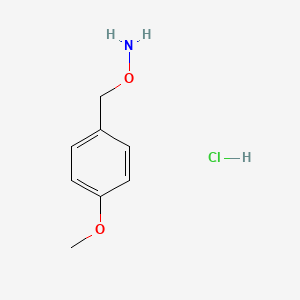

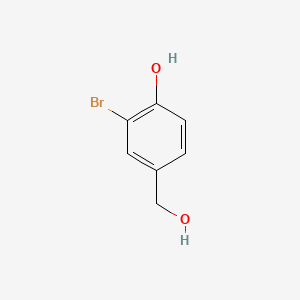

![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)